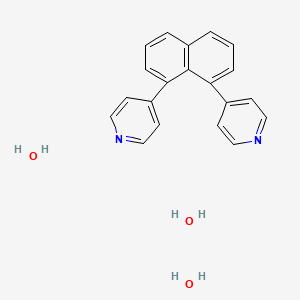
4-(8-Pyridin-4-ylnaphthalen-1-yl)pyridine;trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Pyridin-4-ylnaphthalen-1-yl)pyridine;trihydrate typically involves the regioselective lithiation of pyridine derivatives followed by transmetalation and subsequent reactions with various electrophiles . For instance, the regioselective lithiation of 3-chloro-2-ethoxypyridine with n-BuLi in THF at -78°C can be followed by transmetalation with organomagnesium halides to produce mixed diorganomagnesiums. These intermediates can then undergo elimination and regioselective addition reactions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(8-Pyridin-4-ylnaphthalen-1-yl)pyridine;trihydrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or naphthalene rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, organomagnesium halides, and various electrophiles. Reaction conditions typically involve low temperatures (e.g., -78°C) for lithiation and elevated temperatures for subsequent reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, regioselective addition of organomagnesium halides followed by electrophilic quenching can produce polyfunctional pyridines .
Aplicaciones Científicas De Investigación
4-(8-Pyridin-4-ylnaphthalen-1-yl)pyridine;trihydrate has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological systems and interactions due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 4-(8-Pyridin-4-ylnaphthalen-1-yl)pyridine;trihydrate involves its interaction with molecular targets and pathways within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridine and naphthalene derivatives, such as:
- 4-(8-Pyridin-4-ylnaphthalen-1-yl)pyridine
- 1,8-Naphthyridine derivatives
- 4,4’-Bipyridine derivatives
Uniqueness
Its trihydrate form also adds to its uniqueness by influencing its solubility and reactivity .
Propiedades
Número CAS |
918887-12-4 |
|---|---|
Fórmula molecular |
C20H20N2O3 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
4-(8-pyridin-4-ylnaphthalen-1-yl)pyridine;trihydrate |
InChI |
InChI=1S/C20H14N2.3H2O/c1-3-17-4-2-6-19(16-9-13-22-14-10-16)20(17)18(5-1)15-7-11-21-12-8-15;;;/h1-14H;3*1H2 |
Clave InChI |
LVKRAAWHMOXWRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)C3=CC=NC=C3)C(=CC=C2)C4=CC=NC=C4.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-valine](/img/structure/B12611712.png)



![1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-ol](/img/structure/B12611731.png)
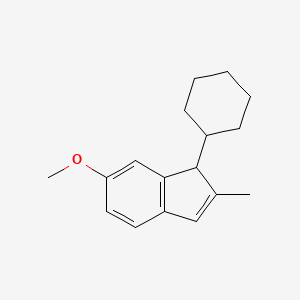
![4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]-](/img/structure/B12611734.png)
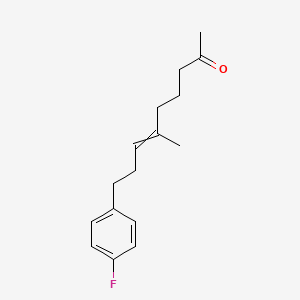

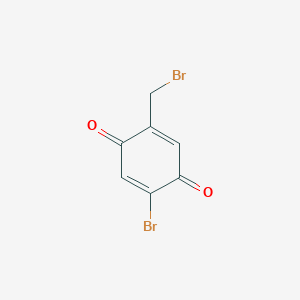
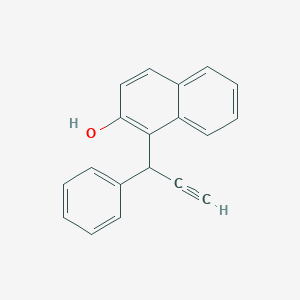

![Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester](/img/structure/B12611785.png)
![[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12611789.png)
